molecular formula C₁₄H₁₆N₂O₃S₂ B1142117 Pyochelin CAS No. 79236-62-7

Pyochelin

Cat. No. B1142117
CAS RN: 79236-62-7
M. Wt: 324.42
InChI Key:
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Description

Pyochelin is a siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia. It is involved in iron transport and acquisition, playing a crucial role in the microbial metabolism and virulence of these bacteria. The compound is characterized by its hydroxyphenylthiazolinylthiazolidine structure.

Synthesis Analysis

A significantly improved stereocontrolled synthesis of Pyochelin has been described, highlighting a key molecule preparation process involving the reduction of 2′-(2-hydroxyphenyl)-2′-thiazoline-4′-(N-methoxy, N-methyl) carboxamide with lithium aluminium hydride, followed by coupling with (R)-N-methylcysteine, reducing epimerization at the C-4′ center (Zamri & Abdallah, 2000). Additionally, fluorescent probes based on the Pyochelin siderophore scaffold have been synthesized for biological studies, showing increased fluorescence in aqueous media in the presence of iron(III) (Noël et al., 2011).

Scientific Research Applications

  • Iron Chelation and Growth Promotion in Bacteria : Pyochelin is identified as an iron-chelating growth promoter for Pseudomonas aeruginosa, a bacterium of clinical significance. It solubilizes ferric iron and is presumed to be biosynthesized from salicylic acid and cysteine (Cox et al., 1981).

  • Synthetic Production and Biological Activity : Research has succeeded in the synthesis of Pyochelin, replicating its natural production in bacteria. The synthetic version shows identical properties to the natural Pyochelin in promoting bacterial growth and mediating iron transport (Ankenbauer et al., 1988).

  • Development of Fluorescent Probes : Pyochelin has been used as a scaffold to create fluorescent probes that increase their fluorescence in aqueous mediums in the presence of iron(III) and can be transported into bacterial cells (Noël et al., 2011).

  • Structural Analysis : The crystal structure of the Pyochelin outer membrane receptor FptA bound to iron-Pyochelin isolated from Pseudomonas aeruginosa has been determined, providing insights into its molecular interactions and transport mechanisms (Cobessi et al., 2005).

  • Iron Uptake in Bacteria : Studies on the uptake of iron with ferripyochelin by Pseudomonas aeruginosa demonstrate the complex interactions and processes involved in bacterial iron acquisition (Cox, 1980).

  • Conjugation with Antibiotics : Pyochelin has been conjugated with fluoroquinolones, showing potential for antibiotic vectorization in a Trojan horse prodrug strategy, although with varied effectiveness (Noël et al., 2011).

  • Investigation of Siderophore Pathways : Research on the siderophore pyochelin iron uptake pathway in Pseudomonas aeruginosa provides a deeper understanding of its role in bacterial iron acquisition and its specificity for various metals (Braud et al., 2009).

  • Study of Stereoinversion in Bacteria : Investigations into the production of enantio-pyochelin, the optical antipode of pyochelin, by Pseudomonas fluorescens CHA0, offer insights into the stereochemical aspects of siderophore biosynthesis (Youard et al., 2007).

  • Fluorescent Probe for Siderophore Interactions : The use of terbium as a fluorescent probe for studying pyochelin interactions with its transporter FptA in Pseudomonas aeruginosa demonstrates innovative approaches in analyzing siderophore pathways (Yang et al., 2011).

  • Exploration of Siderophore Stereoisomers : Research on the stereoisomers of pyochelin, specifically in Pseudomonas aeruginosa, provides valuable data on the molecular diversity and functionality of this siderophore (Schlegel et al., 2004).

Future Directions

Future research could focus on the role of pyochelin in microbial interactions and its influences on microbial communities . It could also explore the potential of pyochelin to combat infections caused by E. faecalis .

properties

IUPAC Name

(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZAGXTZXPYND-GBIKHYSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318690
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,4r)-2-[(4r)-2-(2-Hydroxyphenyl)-4,5-Dihydro-1,3-Thiazol-4-Yl]-3-Methyl-1,3-Thiazolidine-4-Carboxylic Acid

CAS RN

79236-62-7, 69772-54-9
Record name Pyochelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79236-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyochelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7,830
Citations
TA Ronnebaum, AL Lamb - Current opinion in structural biology, 2018 - Elsevier
… This hypothesis can be applied more broadly to other pyochelin-like natural products. The biosynthesis of enantio-pyochelin (Figure 4e), the enantiomer of pyochelin generated by …
Number of citations: 43 www.sciencedirect.com
G Ghssein, Z Ezzeddine - Biology, 2022 - mdpi.com
… is pyochelin, although its iron affinity is lower than that of pyoverdine [31] and fewer genes are involved in its biosynthesis [32]. It has been indicated that pyochelin … Pyochelin production …
Number of citations: 27 www.mdpi.com
CD Cox, KL Rinehart Jr, ML Moore… - Proceedings of the …, 1981 - National Acad Sciences
… pyochelin was produced by all of the clinical isolates examined (8). The present report describes the properties of pyochelin … The structure we have assigned pyochelin is related to that …
Number of citations: 502 www.pnas.org
C Reimmann, HM Patel, L Serino, M Barone… - Journal of …, 2001 - Am Soc Microbiol
… A null mutation in pchGabolished pyochelin formation, whereas mutations inpchH and pchI did not affect the amounts of salicylate, Dha, and pyochelin produced. The pyochelin …
Number of citations: 160 journals.asm.org
ZA Youard, N Wenner, C Reimmann - Biometals, 2011 - Springer
… The bacterial siderophore pyochelin is composed of salicylate … fluorescens siderophore enantio-pyochelin, in which the first … Stereospecificity of pyochelin/enantio-pyochelin-mediated …
Number of citations: 88 link.springer.com
C Reimmann, L Serino, M Beyeler, D Haa - Microbiology, 1998 - microbiologyresearch.org
… and pyochelin and repressed by Fur and iron. Thus, autoinduction by pyochelin (or ferric pyochelin) and repression by iron ensure a sensitive control of the pyochelin pathway in P. …
Number of citations: 155 www.microbiologyresearch.org
J Brandel, N Humbert, M Elhabiri, IJ Schalk… - Dalton …, 2012 - pubs.rsc.org
Pseudomonas aeruginosa is an opportunistic pathogen, synthesizing two major siderophores, pyoverdine (Pvd) and pyochelin (Pch), to cover its needs in iron(III). If the high affinity and …
Number of citations: 226 pubs.rsc.org
A Braud, M Hannauer, GLA Mislin… - Journal of …, 2009 - Am Soc Microbiol
Pyochelin (Pch) is one of the two major siderophores produced and secreted by Pseudomonas aeruginosa PAO1 to assimilate iron. It chelates iron in the extracellular medium and …
Number of citations: 234 journals.asm.org
PA Sokol - Journal of clinical microbiology, 1986 - Am Soc Microbiol
… screened for the production of pyochelin. Twenty-one (49%) produced pyochelin, and 22 (51%) were pyochelin negative. Of the 21 strains producing pyochelin, 18 were from patients …
Number of citations: 143 journals.asm.org
KS Ong, YL Cheow, SM Lee - Journal of advanced research, 2017 - Elsevier
… It was demonstrated that pyochelin enhanced the production of intracellular reactive oxygen … of pyochelin as an antimicrobial agent for the first time and has shown that pyochelin might …
Number of citations: 97 www.sciencedirect.com

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